molecular formula C21H14BrN3O2 B12909603 5,8-Quinazolinedione, 2-(3-bromophenyl)-4-methyl-6-(phenylamino)- CAS No. 61416-86-2

5,8-Quinazolinedione, 2-(3-bromophenyl)-4-methyl-6-(phenylamino)-

Cat. No.: B12909603
CAS No.: 61416-86-2
M. Wt: 420.3 g/mol
InChI Key: ZXQIXFYNSWSYLK-UHFFFAOYSA-N
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Description

2-(3-bromophenyl)-4-methyl-6-(phenylamino)quinazoline-5,8-dione is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a bromophenyl group, a methyl group, and a phenylamino group attached to a quinazoline core, making it a molecule of interest for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenyl)-4-methyl-6-(phenylamino)quinazoline-5,8-dione typically involves multi-step organic reactions. One common method starts with the preparation of the quinazoline core, followed by the introduction of the bromophenyl, methyl, and phenylamino groups through various substitution reactions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce production time, and ensure high purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromophenyl)-4-methyl-6-(phenylamino)quinazoline-5,8-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced quinazoline compounds.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce a variety of substituted quinazoline derivatives.

Scientific Research Applications

2-(3-bromophenyl)-4-methyl-6-(phenylamino)quinazoline-5,8-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers investigate its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-bromophenyl)-4-methyl-6-(phenylamino)quinazoline-5,8-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-chlorophenyl)-4-methyl-6-(phenylamino)quinazoline-5,8-dione
  • 2-(3-fluorophenyl)-4-methyl-6-(phenylamino)quinazoline-5,8-dione
  • 2-(3-iodophenyl)-4-methyl-6-(phenylamino)quinazoline-5,8-dione

Uniqueness

2-(3-bromophenyl)-4-methyl-6-(phenylamino)quinazoline-5,8-dione is unique due to the presence of the bromophenyl group, which can influence its reactivity and biological activity. The bromine atom can participate in various interactions, such as halogen bonding, which can enhance the compound’s binding affinity to molecular targets.

Properties

CAS No.

61416-86-2

Molecular Formula

C21H14BrN3O2

Molecular Weight

420.3 g/mol

IUPAC Name

6-anilino-2-(3-bromophenyl)-4-methylquinazoline-5,8-dione

InChI

InChI=1S/C21H14BrN3O2/c1-12-18-19(25-21(23-12)13-6-5-7-14(22)10-13)17(26)11-16(20(18)27)24-15-8-3-2-4-9-15/h2-11,24H,1H3

InChI Key

ZXQIXFYNSWSYLK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)C3=CC(=CC=C3)Br)C(=O)C=C(C2=O)NC4=CC=CC=C4

Origin of Product

United States

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